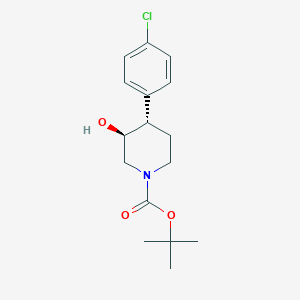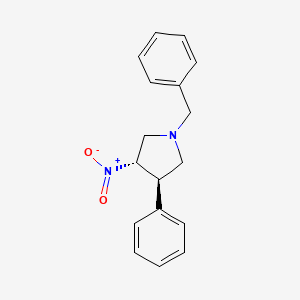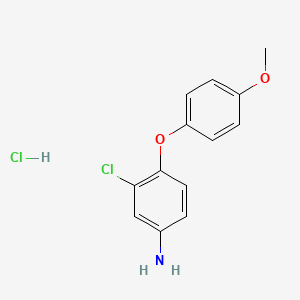
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride
説明
科学的研究の応用
Synthesis and Styrene Copolymerization
Research conducted by Whelpley et al. (2022) explored the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which included variants such as 3-(4-methoxyphenoxy), with styrene. The synthesized acrylates were characterized by various techniques and exhibited two-step decomposition under nitrogen. These findings have implications for polymer chemistry and material sciences (Whelpley et al., 2022).
Soil Metabolism of N-Acyl Derivatives
In a study by Briggs and Ogilvie (1971), the metabolism of 3-Chloro-4-methoxyaniline, a closely related compound, in soil was analyzed. They discovered its conversion to various compounds, including 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil, highlighting the environmental interactions of such chemicals (Briggs & Ogilvie, 1971).
Pharmacological Profile of a Novel Antagonist
Ogawa et al. (2002) investigated the pharmacology of a novel 5-HT2A receptor antagonist, which includes a component structurally similar to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride. They found that it significantly inhibited platelet aggregation and had high affinity for 5-HT2A receptors, providing valuable insights into new therapeutic applications in cardiovascular health (Ogawa et al., 2002).
Isolation from Mangrove-Derived Fungus
A study by Mei et al. (2020) isolated a new phenol derivative closely related to 3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride from the mangrove-derived fungus Eupenicillium sp. HJ002. This research adds to our understanding of natural product chemistry and the potential for discovering novel compounds from diverse biological sources (Mei et al., 2020).
Inhibition of Norepinephrine Uptake
Research by Wong, Horng, and Bymaster (1975) on dl-N-Methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, a compound with structural similarities, revealed its potent inhibitory effects on the uptake of norepinephrine into rat brain synaptosomes. This study contributes to the understanding of neurotransmitter dynamics and potential applications in neuropharmacology (Wong et al., 1975).
Safety And Hazards
特性
IUPAC Name |
3-chloro-4-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJZYUUDWGGNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methoxyphenoxy)phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)
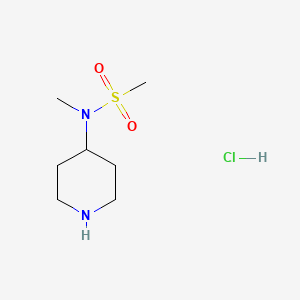
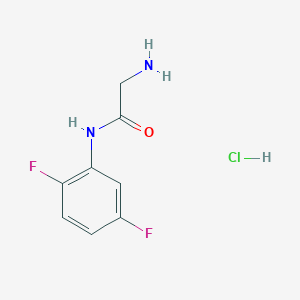
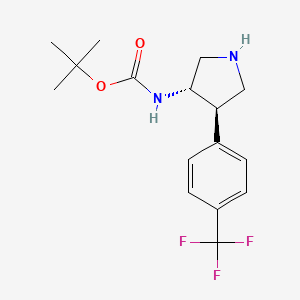
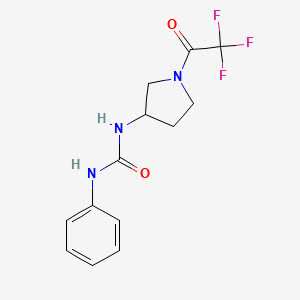
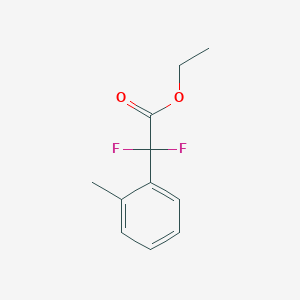
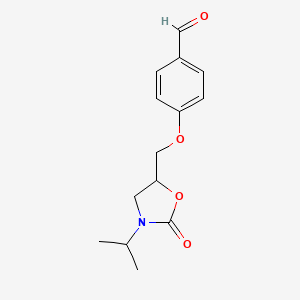
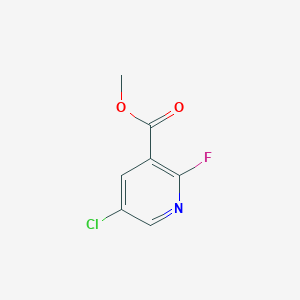
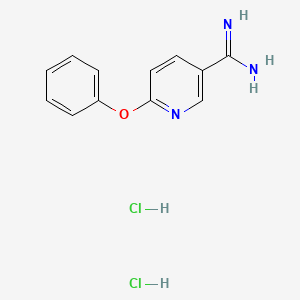
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
